3-Ethylazetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

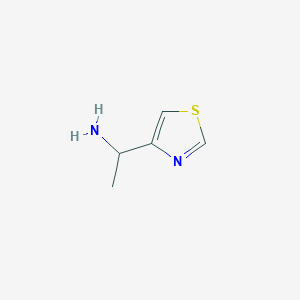

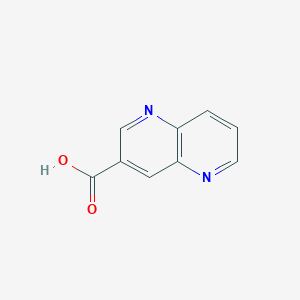

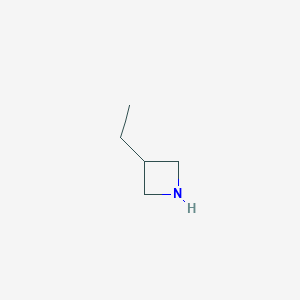

3-Ethylazetidine is a compound with the molecular formula C5H11N . It is also known by other synonyms such as 3-ethyl-azetidine and 3-Ethyl-azetidineHCl . The molecular weight of 3-Ethylazetidine is 85.15 g/mol .

Synthesis Analysis

The synthesis of azetidines, including 3-Ethylazetidine, has been a subject of research in recent years . One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . Another method involves the ring contraction of 2-pyrrolidinones .Molecular Structure Analysis

The InChI code for 3-Ethylazetidine isInChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3 . The Canonical SMILES representation is CCC1CNC1 . Chemical Reactions Analysis

Azetidines, including 3-Ethylazetidine, are known for their unique reactivity driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

3-Ethylazetidine has a molecular weight of 85.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass are both 85.089149355 g/mol . The compound has a topological polar surface area of 12 Ų .Scientific Research Applications

Synthesis of Functionalized Azetidines

3-Ethylazetidine serves as a precursor for the synthesis of 3-ethylideneazetidines , which are key starting materials for preparing a variety of novel functionalized azetidines. These compounds have potential applications in the development of new pharmaceuticals and materials .

Peptidomimetic Chemistry

Due to its structural similarity to amino acids, 3-Ethylazetidine is used in peptidomimetic chemistry . It acts as an amino acid surrogate, which is significant in the design of peptide-like molecules with enhanced stability and bioavailability .

Nucleic Acid Chemistry

In nucleic acid chemistry, 3-Ethylazetidine is utilized for the modification of nucleic acids. This application is crucial for creating therapeutic nucleic acids and studying the structure and function of RNA and DNA .

Medicinal Chemistry

The compound’s reactivity makes it valuable in medicinal chemistry for the synthesis of bioactive molecules. Its incorporation into drug candidates can lead to the discovery of new medicines .

Natural Product Synthesis

Azetidines, including 3-Ethylazetidine, are found in natural products. Their synthesis and modification are important for understanding natural product pathways and creating analogs with potential therapeutic properties .

Advanced Material Development

Functionalized azetidines derived from 3-Ethylazetidine can be used in the development of advanced materials with specific properties for industrial applications .

Future Directions

properties

IUPAC Name |

3-ethylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFTVJRCUPIOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614758 |

Source

|

| Record name | 3-Ethylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylazetidine | |

CAS RN |

7730-47-4 |

Source

|

| Record name | 3-Ethylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes 3-bromo-3-ethylazetidine a versatile building block in organic synthesis?

A1: 3-Bromo-3-ethylazetidine serves as a highly versatile precursor for a wide range of functionalized azetidines. This is due to the reactivity of the bromine atom, which can be easily substituted with various nucleophiles. The research demonstrates successful synthesis of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl- and 3-amino-3-ethylazetidines from the parent compound [, ]. This flexibility allows for the creation of diverse azetidine derivatives with potentially valuable properties.

Q2: How can 3-ethylideneazetidines be synthesized from 3-bromo-3-ethylazetidine?

A2: The research highlights a convenient method for synthesizing 3-ethylideneazetidines using 3-bromo-3-ethylazetidines as precursors [, ]. While the specific reaction conditions are not detailed in the abstracts, this approach offers a pathway to access a new class of azetidine building blocks. These 3-ethylideneazetidines can further serve as starting materials for synthesizing novel functionalized azetidines and spirocyclic azetidine building blocks.

Q3: Beyond substitution reactions, are there other applications of 3-azidoazetidines in organic synthesis?

A3: Yes, the research showcases the thermal rearrangement of N-carboethoxy-3-azido-3-ethylazetidine (3) at high temperatures leading to the formation of a cyclic imine []. Additionally, reacting N-triflylazetidin-3-one with sodium azide under specific conditions unexpectedly yielded a substituted oxazole []. These findings highlight the potential of 3-azidoazetidines to access diverse heterocyclic structures through rearrangements and ring transformations.

Q4: What analytical techniques were crucial for confirming the structures of novel azetidine derivatives?

A4: While the abstracts do not provide specific details on all characterization techniques used, they do mention the use of X-ray crystallography to unequivocally determine the structure of a substituted oxazole derived from a 3-azidoazetidine precursor []. This emphasizes the importance of advanced analytical methods in confirming the structures of novel compounds synthesized through these reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.